![molecular formula C22H20Br2N4S2 B14308576 2,2'-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} CAS No. 112663-96-4](/img/structure/B14308576.png)
2,2'-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} is a complex organic compound belonging to the family of dithiocarbazate derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} typically involves the reaction of 6-bromoindole-3-carbaldehyde with ethan-1-amine in the presence of a disulfide reagent. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can catalyze various chemical reactions. Additionally, its ability to interact with biological macromolecules, such as proteins and nucleic acids, allows it to modulate cellular processes and exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dithiocarbazate derivatives and indole-based compounds, such as:
- 2,2’-Disulfanediylbis{N-[(6-chloro-3H-indol-3-ylidene)methyl]ethan-1-amine}
- 2,2’-Disulfanediylbis{N-[(6-fluoro-3H-indol-3-ylidene)methyl]ethan-1-amine}
- 2,2’-Disulfanediylbis{N-[(6-methyl-3H-indol-3-ylidene)methyl]ethan-1-amine}
Uniqueness
What sets 2,2’-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} apart from similar compounds is the presence of the bromine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
112663-96-4 |
|---|---|
Molecular Formula |
C22H20Br2N4S2 |
Molecular Weight |
564.4 g/mol |
IUPAC Name |
1-(6-bromo-1H-indol-3-yl)-N-[2-[2-[(6-bromo-1H-indol-3-yl)methylideneamino]ethyldisulfanyl]ethyl]methanimine |
InChI |
InChI=1S/C22H20Br2N4S2/c23-17-1-3-19-15(13-27-21(19)9-17)11-25-5-7-29-30-8-6-26-12-16-14-28-22-10-18(24)2-4-20(16)22/h1-4,9-14,27-28H,5-8H2 |
InChI Key |
DOUWYLVDSFUUGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C=NCCSSCCN=CC3=CNC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



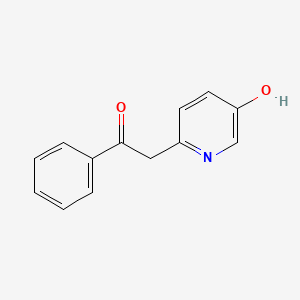
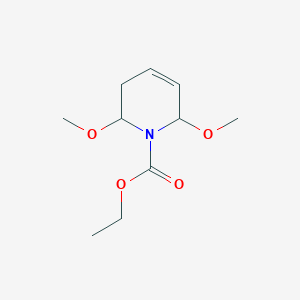
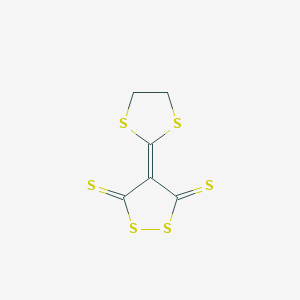
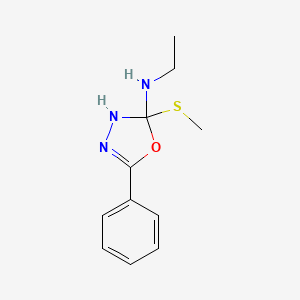
silane](/img/structure/B14308505.png)
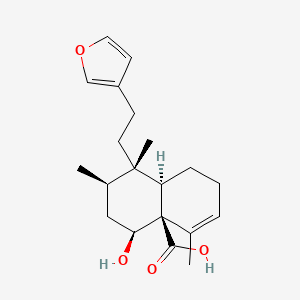
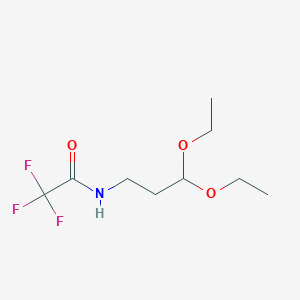
![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)
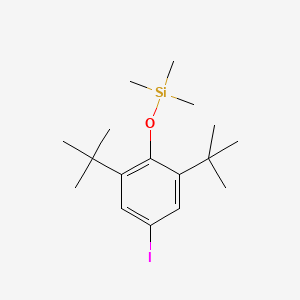
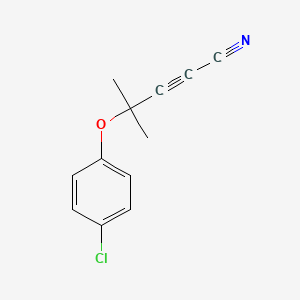
![1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14308549.png)
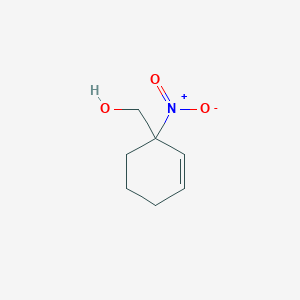
![2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14308556.png)
